Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate

Description

Chemical Identity and Nomenclature of Dimethylammonium 2-(4-Chlorophenoxy)-2-Methylpropionate

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is This compound , reflecting its dual-component structure comprising a dimethylammonium cation and a deprotonated clofibric acid anion. The parent acid, clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic acid), undergoes neutralization with dimethylamine (N-methylmethanamine) to form this ionic pair.

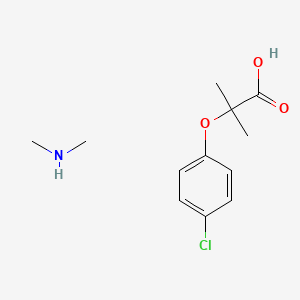

The structural representation (Figure 1) highlights:

- Anionic moiety : A propionate backbone substituted at the α-carbon with a 4-chlorophenoxy group and a methyl group.

- Cationic moiety : A dimethylammonium ion ([(CH₃)₂NH₂]⁺) formed via protonation of dimethylamine.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₃ |

| SMILES | CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CN(C)C |

| InChI | InChI=1S/C10H11ClO3.C2H7N/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;1-3-2/h3-6H,1-2H3,(H,12,13);3H,1-2H3 |

| InChIKey | TXCGAZHTZHNUAI-UHFFFAOYSA-N |

The stereochemistry of the parent acid (clofibric acid) is non-chiral due to symmetrical substitution at the α-carbon, distinguishing it from chiral analogs like mecoprop.

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and registry identifiers, though specific entries for the dimethylammonium salt are less prevalent than its parent acid.

Table 2: Synonyms and Identifiers

While the dimethylammonium salt itself lacks direct CAS or PubChem entries in the provided data, its identity is inferable from the well-documented profiles of clofibric acid and dimethylamine. Regulatory databases often classify such salts under broader parent compound entries due to structural and functional similarities.

Relationship to Parent Compounds

Clofibric Acid

Clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic acid) serves as the anionic precursor to this compound. Primarily recognized as the active metabolite of clofibrate, a lipid-lowering agent, clofibric acid also exhibits herbicidal activity by mimicking auxin-mediated growth regulation in plants. Its carboxylate group facilitates salt formation with cations like dimethylammonium, enhancing solubility for agricultural formulations.

Mecoprop

Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid) shares structural homology with clofibric acid but differs in substituent positioning:

This methyl group addition in mecoprop introduces chirality, yielding enantiomers with distinct herbicidal efficacies (e.g., mecoprop-P). In contrast, clofibric acid’s symmetrical structure eliminates stereochemical variability, simplifying synthesis and purification processes.

Table 3: Structural Comparison with Parent Compounds

| Property | Clofibric Acid | Mecoprop |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClO₃ | C₁₀H₁₁ClO₃ |

| Substituents | 4-Cl, α-methyl | 4-Cl, 2-methyl, α-H |

| Chirality | Achiral | Chiral (R/S enantiomers) |

| Primary Use | Herbicide, metabolite | Herbicide |

Propriétés

Numéro CAS |

60508-74-9 |

|---|---|

Formule moléculaire |

C12H18ClNO3 |

Poids moléculaire |

259.73 g/mol |

Nom IUPAC |

2-(4-chlorophenoxy)-2-methylpropanoic acid;N-methylmethanamine |

InChI |

InChI=1S/C10H11ClO3.C2H7N/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;1-3-2/h3-6H,1-2H3,(H,12,13);3H,1-2H3 |

Clé InChI |

AIRJXCHSEKKICL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.CNC |

Origine du produit |

United States |

Méthodes De Préparation

Selective Halogenation and Ether Formation

- Selective halogenation of 2-methyl-2-phenylpropanoic acid or its derivatives is performed in aqueous or organic media under controlled pH and temperature conditions to yield halogenated intermediates such as 2-(4-chlorophenyl)-2-methylpropanoic acid.

- Ether formation involves nucleophilic substitution where 4-chlorophenol reacts with the halogenated intermediate to form the 2-(4-chlorophenoxy)-2-methylpropanoic acid structure.

Esterification and Salt Formation

- The acid intermediate is esterified or converted into its salt form by reaction with dimethylamine to yield the dimethylammonium salt.

- This step typically involves dissolving the acid in an appropriate solvent (e.g., toluene or methanol), followed by addition of dimethylamine under controlled temperature and stirring conditions.

Detailed Preparation Methodology

Stepwise Synthesis Overview

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Halogenation | 2-methyl-2-phenylpropanoic acid, chlorine or bromine, aqueous medium, pH control (acidic/neutral/alkaline), 25-35°C | Selective halogenation to 2-(4-chlorophenyl)-2-methylpropanoic acid with high purity |

| 2 | Etherification | 4-chlorophenol, base catalyst, organic solvent, reflux conditions | Formation of 2-(4-chlorophenoxy)-2-methylpropanoic acid |

| 3 | Esterification/Ammonium Salt Formation | Dimethylamine, solvent (methanol/toluene), controlled temperature (25-70°C), stirring | Formation of this compound salt |

Reaction Conditions and Optimization

- Halogenation: Performed under heterogeneous conditions with slow addition of halogen to avoid over-halogenation. Sodium bicarbonate or other buffering agents maintain pH to favor selective substitution.

- Etherification: Typically catalyzed by bases such as sodium hydroxide or potassium carbonate to promote nucleophilic attack of phenol on the halogenated intermediate.

- Salt Formation: The acid is neutralized with dimethylamine, often in methanol or toluene, with temperature control to ensure complete salt formation without decomposition.

Research Findings and Process Improvements

- Recent patent literature emphasizes cost-effective and scalable methods for producing ketoester intermediates and their conversion to oxirane derivatives, which are related to the synthesis of such phenoxypropionate compounds. For example, oxiranation using dimethyl sulfide/dimethyl sulfoxide and methylating agents has been optimized to reduce production costs and improve yields.

- Selective halogenation in aqueous media has been demonstrated to yield high-purity halogenated acids with minimal by-products, facilitating downstream processing.

- The formation of the dimethylammonium salt is straightforward but requires careful control of stoichiometry and solvent choice to maximize purity and yield.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its effects on plant growth and development, particularly in weed control.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antifungal agent.

Industry: It is widely used in agriculture for weed control, contributing to increased crop yields and improved agricultural practices.

Mécanisme D'action

The mechanism of action of Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate involves its absorption by plant tissues, where it mimics natural plant hormones known as auxins. This leads to uncontrolled growth and eventual death of the targeted weeds. The compound specifically targets the meristematic tissues of plants, disrupting normal cellular processes and causing growth abnormalities.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ester Derivatives

Ethyl 2-(4-Chlorophenoxy)-2-Methylpropionate (Clofibrate)

- Structure: Ethyl ester of 2-(4-chlorophenoxy)-2-methylpropionic acid (C₁₂H₁₅ClO₃, MW 242.7 g/mol) .

- Applications : Clofibrate is a hypolipidemic agent used to lower triglycerides and cholesterol. Its mechanism involves activation of peroxisome proliferator-activated receptors (PPARs) .

- Key Differences :

- Solubility : Clofibrate’s ethyl ester group confers lipophilicity (logP ~3.5), favoring membrane penetration, whereas the dimethylammonium salt’s ionic nature enhances water solubility .

- Metabolism : Clofibrate undergoes hepatic hydrolysis to release the active acid, while the dimethylammonium derivative may bypass esterase-mediated activation due to its charged state .

Methyl 2-(4-Chlorophenoxy)-2-Methylpropionate

Salt Derivatives

Sodium 2-(4-Chlorophenoxy)-2-Methylpropionate

Complex Derivatives

2-[(3-Pyridylcarbonyl)Amino]Ethyl 2-(4-Chlorophenoxy)-2-Methylpropionate Hydrochloride

- Structure: Incorporates a pyridylcarbonylamino group (C₁₉H₂₂Cl₂N₂O₄, MW 429.3 g/mol) .

- Applications : Investigated for targeted drug delivery due to its ability to engage in hydrogen bonding.

Table 1: Comparative Data for Key Compounds

Toxicological and Environmental Considerations

- Clofibrate: Classified by IARC as Group 2B (possibly carcinogenic) due to rodent tumorigenicity .

- Environmental Persistence: Sodium and ammonium salts are more water-soluble, increasing leaching risks into groundwater, as observed for 2-(4-chlorophenoxy)-2-methylpropionic acid in Berlin aquifers .

Activité Biologique

Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate (commonly referred to as DMAMP) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of herbicidal applications and possible implications for human health. This article explores the biological activity of DMAMP, incorporating data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

DMAMP is a derivative of 2-(4-chlorophenoxy)-2-methylpropanoic acid, which is known for its herbicidal properties. The compound features a dimethylammonium group that enhances its solubility and bioactivity. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 229.67 g/mol |

| Solubility | Water-soluble |

| pH (1% solution) | 6-7 |

| LogP (octanol-water) | -0.5 |

Herbicidal Effects

DMAMP exhibits significant herbicidal activity, primarily targeting broadleaf weeds. Its mechanism of action is similar to that of other chlorophenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which mimic plant growth hormones (auxins). This mimicry leads to uncontrolled growth and eventual death of susceptible plants.

Case Study: Efficacy Against Weeds

A study conducted by evaluated the efficacy of DMAMP in controlling specific weed species in agricultural settings. The results indicated that DMAMP effectively reduced the biomass of targeted weeds by up to 85% compared to untreated controls.

Toxicological Considerations

While DMAMP shows promise as an effective herbicide, its safety profile must be carefully considered. Research indicates that exposure to chlorophenoxy herbicides can lead to various health concerns.

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg in rats |

| Skin Irritation | Moderate irritant |

| Eye Irritation | Severe irritant |

| Carcinogenic Potential | Not classified |

Cellular Mechanisms

Recent studies have explored the cellular mechanisms underlying the biological activity of DMAMP. It has been shown to interfere with cellular signaling pathways associated with growth regulation in both plants and animal cells.

Research Findings

- Cell Viability Assays : In vitro studies demonstrated that DMAMP at concentrations above 25 µM significantly reduced cell viability in glioblastoma cell lines, suggesting potential anticancer properties .

- Mitochondrial Function : DMAMP was found to inhibit mitochondrial respiration in isolated cells, indicating a possible mechanism for its cytotoxic effects .

Environmental Impact and Degradation

The environmental persistence and degradation pathways of DMAMP have been studied to assess its ecological impact. Research indicates that DMAMP can be degraded by soil microorganisms through enzymatic processes.

Table 3: Biodegradation Pathways

| Pathway | Major Metabolites |

|---|---|

| Hydrolysis | 4-Chloro-2-methylphenol |

| Microbial Degradation | Acetic acid |

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate to improve yield and purity?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically evaluate variables such as reaction temperature, catalyst concentration, and solvent polarity. For example, fractional factorial designs can minimize the number of experimental runs while identifying critical parameters . Couple this with HPLC or GC-MS for real-time monitoring of intermediates and byproducts to adjust conditions dynamically .

Q. Which analytical techniques are most effective for characterizing the compound’s structural and physicochemical properties?

- Methodological Answer :

Q. What safety protocols should be prioritized during experimental handling?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure, and use PPE (gloves, lab coats) to prevent skin contact. Establish decontamination protocols (e.g., emergency showers, pH-neutral cleansers) for spills. Monitor airborne concentrations with gas sensors and validate compliance with OSHA/NIOSH exposure limits .

Advanced Research Questions

Q. How can computational modeling be integrated to predict reaction pathways or degradation mechanisms?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use software like Gaussian or ORCA to simulate potential degradation pathways under varying pH or UV conditions. Validate predictions experimentally via LC-QTOF-MS to detect transient species .

Q. What strategies resolve contradictions in experimental data, such as inconsistent degradation rates in environmental fate studies?

- Methodological Answer : Conduct multivariate analysis to isolate confounding variables (e.g., light intensity, microbial activity). Use batch reactor experiments with controlled parameters to replicate field conditions. Cross-validate results with isotopic labeling (e.g., ¹⁴C-tracing) to track mineralization pathways .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological or environmental systems?

- Methodological Answer : Employ metabolomic profiling (via LC-MS/MS) to identify interaction targets in model organisms. Pair this with molecular docking simulations to predict binding affinities to enzymes or receptors. Validate hypotheses using knock-out microbial strains or enzyme inhibition assays .

Q. What advanced separation technologies are suitable for isolating enantiomers or structurally similar derivatives?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak columns) with polar organic mobile phases. For large-scale separations, explore membrane-based enantioselective technologies or crystallization-induced diastereomer resolution. Optimize conditions using phase diagrams and solubility studies .

Data and Methodological Challenges

Q. How can researchers address discrepancies between computational predictions and experimental results in reaction design?

- Methodological Answer : Implement a feedback loop where experimental data (e.g., kinetic parameters) refine computational models. Use Bayesian optimization to iteratively adjust simulation parameters. Cross-check with alternative methods like microkinetic modeling or transition state theory .

Q. What green chemistry approaches can reduce waste in the compound’s synthesis?

- Methodological Answer : Replace traditional solvents with ionic liquids or supercritical CO₂ to minimize toxicity. Develop catalytic cycles using recyclable organocatalysts (e.g., proline derivatives) to enhance atom economy. Apply life-cycle assessment (LCA) tools to quantify environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.